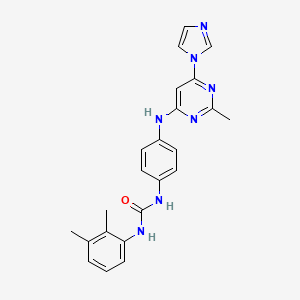![molecular formula C8H7N3O2 B2524797 2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-carbonsäure CAS No. 1538440-91-3](/img/structure/B2524797.png)
2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.163. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forscher haben die Antitumor-Eigenschaften von 2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-carbonsäure untersucht. In-silico-ADMET-Studien und Bewertungen der Medikamenteneignung haben auf günstige pharmakokinetische Eigenschaften hingewiesen . Weitere Untersuchungen zu seinem Wirkmechanismus und seinem Potenzial als selektive Krebstherapie sind im Gange.
- CDK2 (Cyclin-abhängige Kinase 2) ist ein attraktives Ziel für die Krebstherapie. This compound hat sich als vielversprechender CDK2-Hemmer erwiesen, der selektiv Tumorzellen beeinflusst . Das Verständnis seiner Bindungswechselwirkungen und strukturellen Anforderungen ist entscheidend für die Medikamentenentwicklung.
- Die Verbindung destabilisiert das RT-Heterodimer in HIV, was auf eine allosterische Bindungsstelle zwischen den p51- und p66-RT-Untereinheiten hindeutet. Dieser Befund unterstreicht sein Potenzial als Anti-HIV-Mittel . Weitere Studien sind erforderlich, um seine Wirksamkeit und Sicherheit zu optimieren.
- Forscher haben mikrowellenbasierte, katalysatorfreie Methoden zur Synthese von 1,2,4-Triazolo[1,5-a]pyridinen, einschließlich dieser Verbindung, eingesetzt. Die Reaktion beinhaltet Azinium-N-Imine und Nitrile, was zu einer effizienten Produktbildung führt . Solche Syntheseansätze tragen zur Medikamentenentwicklung und zu chemischen Bibliotheken bei.
Antitumor-Aktivität
CDK2-Hemmung
HIV-Reverse-Transkriptase (RT)-Hemmung
Synthetische Chemie
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been reported to inhibit their targets, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of targets like jak1 and jak2 suggests potential effects on the jak-stat signaling pathway , which is involved in processes such as cell growth, differentiation, and immune response.
Result of Action
Similar compounds have been associated with various biological activities, including anti-inflammatory and antiproliferative effects .
Biochemische Analyse
Biochemical Properties
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as Janus kinase 1 and Janus kinase 2, which are involved in cell signaling pathways . The compound binds to the active sites of these enzymes, preventing their normal function and thereby modulating the signaling pathways they control. Additionally, 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid interacts with proteins involved in the regulation of gene expression, such as histone deacetylases, influencing chromatin structure and gene transcription .
Cellular Effects
The effects of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . It also affects cell signaling pathways such as the mitogen-activated protein kinase pathway, leading to altered cell proliferation and differentiation . Furthermore, 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid can modulate the expression of genes involved in metabolic processes, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For example, it binds to the active sites of Janus kinase 1 and Janus kinase 2, inhibiting their kinase activity and thereby disrupting downstream signaling pathways . Additionally, 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid can inhibit histone deacetylases, leading to increased acetylation of histones and changes in chromatin structure that affect gene transcription . These molecular interactions collectively contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid have been observed to change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, degradation products may form, which can influence the compound’s biological activity. Long-term studies have shown that prolonged exposure to 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced at certain dosage levels . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, while conjugation reactions with glucuronic acid or sulfate facilitate its excretion . These metabolic processes can affect the compound’s bioavailability and biological activity.
Transport and Distribution
The transport and distribution of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid within tissues can influence its biological effects and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with chromatin and influences gene expression . Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, such as mitochondria or the endoplasmic reticulum . These localization patterns can affect the compound’s ability to modulate cellular processes and exert its biological effects.
Eigenschaften
IUPAC Name |
2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-7-3-2-6(8(12)13)4-11(7)10-5/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPWVWLBSQNYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=CC2=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2524716.png)
![[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2524719.png)



![2-[2-[(Z)-2-cyano-3-[cyclohexyl(methyl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2524724.png)

![2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2524727.png)
![3-[3-(Methylsulfanyl)anilino]-2-(3-thienyl)acrylonitrile](/img/structure/B2524728.png)



![3,4,5,6-tetrachloro-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2524733.png)

